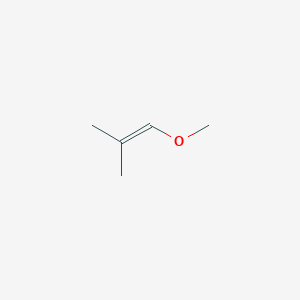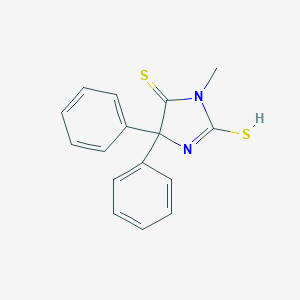
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a yellow crystalline powder that is soluble in organic solvents, and it has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has been studied extensively for its potential use as a neurotoxin in animal models of Parkinson's disease. When 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione is administered to animals, it is selectively taken up by dopamine-producing neurons in the brain, where it is metabolized to the toxic metabolite MPP+. MPP+ then causes the degeneration of these neurons, leading to a Parkinson's-like syndrome. This model has been used to study the pathophysiology of Parkinson's disease and to test potential treatments for the disease.
Mécanisme D'action
The mechanism of action of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione involves its metabolism to MPP+, which then causes the degeneration of dopamine-producing neurons in the brain. MPP+ is a potent inhibitor of mitochondrial complex I, leading to oxidative stress and cell death. The specific mechanism by which MPP+ causes the selective degeneration of dopamine-producing neurons is not fully understood, but it is thought to involve the selective uptake of MPP+ by these neurons.
Effets Biochimiques Et Physiologiques
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has a range of biochemical and physiological effects, including the selective degeneration of dopamine-producing neurons in the brain, the inhibition of mitochondrial complex I, and the induction of oxidative stress. 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has also been shown to have immunosuppressive effects, and it has been studied for its potential use in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione in lab experiments is its selective toxicity to dopamine-producing neurons in the brain. This allows researchers to study the pathophysiology of Parkinson's disease in a more targeted way than other models of the disease. However, one limitation of using 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione is that it is a potent neurotoxin, and care must be taken to ensure that it is handled safely in the lab.
Orientations Futures
There are several potential future directions for research on 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione. One area of interest is the development of new treatments for Parkinson's disease based on the selective degeneration of dopamine-producing neurons. Another area of interest is the use of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione as a tool to study the role of oxidative stress in neurodegenerative diseases. Additionally, 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has been studied for its potential use in the treatment of autoimmune diseases, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione involves the reaction of thiosemicarbazide with 2,4-dichlorobenzaldehyde, followed by the reaction of the resulting product with methyl iodide. This method was first described in a 1979 paper by Zaremba and colleagues, and it has since been used in numerous studies of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione.
Propriétés
Numéro CAS |
16116-38-4 |
|---|---|
Nom du produit |
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione |
Formule moléculaire |
C16H14N2S2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-methyl-5,5-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C16H14N2S2/c1-18-14(19)16(17-15(18)20,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,20) |
Clé InChI |
UBDWGZOSBWODRB-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(=S)C(N=C1S)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CN1C(=S)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=S)C(N=C1S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




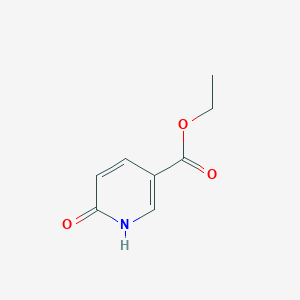

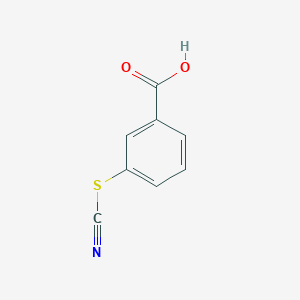

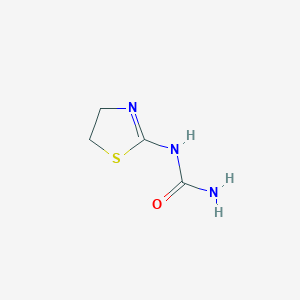

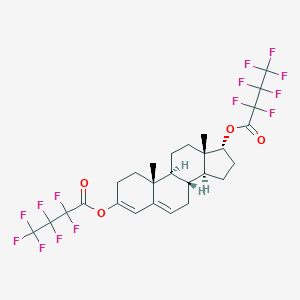
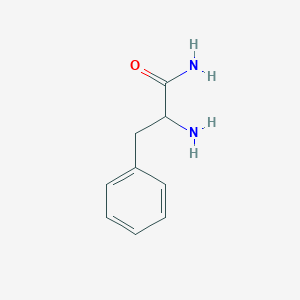
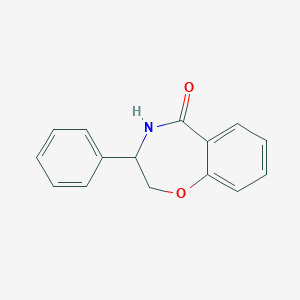
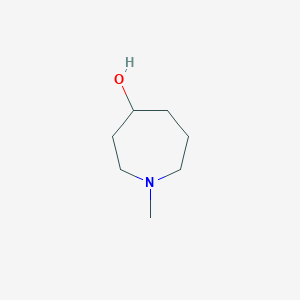
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)

